![molecular formula C17H20ClNO B1389342 N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine CAS No. 1040688-07-0](/img/structure/B1389342.png)
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine
Overview
Description
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a chloro-substituted phenyl group and a methyl-phenoxypropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 3-methylphenol.
Formation of Intermediate: The 3-methylphenol is first converted to 3-methylphenoxypropyl bromide through a reaction with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
N-Alkylation: The intermediate 3-methylphenoxypropyl bromide is then reacted with 3-chloro-2-methylaniline in the presence of a base like sodium hydride or potassium tert-butoxide to form the desired amine.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups if present.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-N-[2-(4-methyl-phenoxy)propyl]amine: Similar structure with a different position of the methyl group on the phenoxy ring.
N-(3-Chloro-2-methylphenyl)-N-[2-(2-methyl-phenoxy)propyl]amine: Similar structure with the methyl group on the ortho position of the phenoxy ring.
Uniqueness
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is unique due to the specific positioning of the chloro and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with biological targets or different chemical behavior compared to its analogs.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[2-(3-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-6-4-7-15(10-12)20-13(2)11-19-17-9-5-8-16(18)14(17)3/h4-10,13,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWWWCYWBZKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethyl)piperidino]-1,3-thiazole-5-carbaldehyde](/img/structure/B1389260.png)
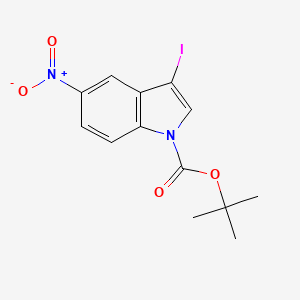
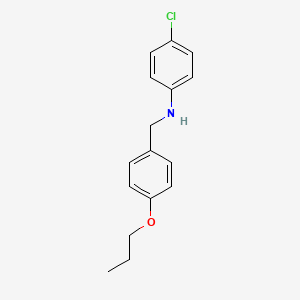
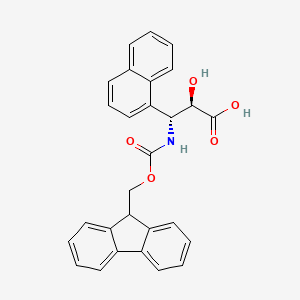

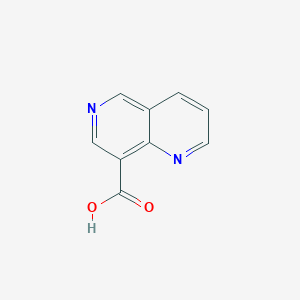
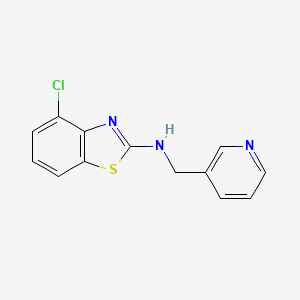
![3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde](/img/structure/B1389271.png)
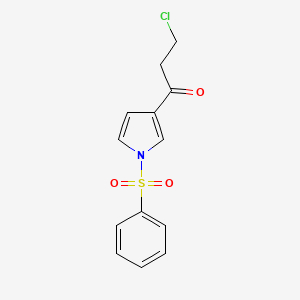
![ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate](/img/structure/B1389274.png)

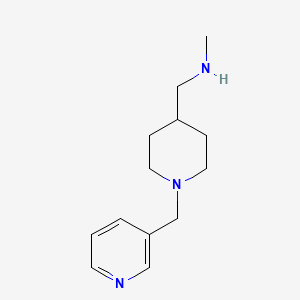
![2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1389277.png)

